molecular formula C6H10F2O3 B8531638 Ethyl 2,2-difluoro-4-hydroxybutanoate CAS No. 88128-46-5

Ethyl 2,2-difluoro-4-hydroxybutanoate

Cat. No. B8531638
Key on ui cas rn: 88128-46-5
M. Wt: 168.14 g/mol
InChI Key: UTLYELLVHGMANR-UHFFFAOYSA-N
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Patent
US04397847

Procedure details

A solution of 123.0 mL (0.123 mol) of 1.0 M of borane in tetrahydrofuran was added dropwise at 0° to a mixture of 12.4 g (0.068 mol) of ethyl 2,2-difluoro-3-carboxypropionate in 70 mL of dry tetrahydrofuran. The reaction mixture was stirred at 0° for 18 hr then was quenched by adding 40 mL of water dropwise. The solution was saturated with solid sodium chloride and the product was isolated with ether. The ether layers were washed with saturated aqueous sodium bicarbonate and brine. The solution was dried over anhydrous magnesium sulfate, filtered, and evaporated to dryness to yield ethyl 2,2-difluoro-4-hydroxybutyrate. NMR (CDCl3) δ4.32 (quartet, 2, 2, J=7 Hz), 3.87 (triplet, 2, J=6 Hz), 2.36 (multiplet, 2) and 1.35 ppm (triplet,
Quantity
123 mL
Type
reactant
Reaction Step One
Name
ethyl 2,2-difluoro-3-carboxypropionate
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B.[F:2][C:3]([F:13])([CH2:9][C:10](O)=[O:11])[C:4]([O:6][CH2:7][CH3:8])=[O:5]>O1CCCC1>[F:2][C:3]([F:13])([CH2:9][CH2:10][OH:11])[C:4]([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
123 mL
Type
reactant
Smiles
B
Name
ethyl 2,2-difluoro-3-carboxypropionate
Quantity
12.4 g
Type
reactant
Smiles
FC(C(=O)OCC)(CC(=O)O)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then was quenched
ADDITION
Type
ADDITION
Details
by adding 40 mL of water dropwise
CUSTOM
Type
CUSTOM
Details
the product was isolated with ether
WASH
Type
WASH
Details
The ether layers were washed with saturated aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(C(=O)OCC)(CCO)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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